2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
Description
2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is a synthetic organic compound characterized by a hybrid structure combining a substituted phenylacetate ester and a dimethoxyphenylamino-ketone moiety. Its molecular formula is C₁₉H₂₀NO₇, with a calculated molecular weight of 374.36 g/mol. The compound features two methoxy groups at the 3,5-positions on the aniline ring and a 3-methoxyphenyl group on the acetate ester (Figure 1).
Properties
IUPAC Name |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-23-15-6-4-5-13(7-15)8-19(22)26-12-18(21)20-14-9-16(24-2)11-17(10-14)25-3/h4-7,9-11H,8,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIROQCSVPKGYLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate typically involves the reaction of 3,5-dimethoxyaniline with ethyl 3-methoxyphenylacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to more efficient production processes. Additionally, the use of automated systems can help in maintaining consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In the field of organic chemistry, this compound serves as a precursor for synthesizing more complex organic molecules. Its functional groups allow it to participate in various chemical reactions:
- Oxidation: Can lead to the formation of quinones or other oxidized derivatives.
- Reduction: Can be converted into amine or alcohol derivatives.
- Substitution Reactions: The aromatic rings can undergo electrophilic or nucleophilic substitution, leading to various derivatives.
Biology
The biological activity of derivatives of this compound has been a focal point in research. Several studies have explored its potential as a therapeutic agent:
- Anticancer Activity: Some derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7 .
Pharmaceutical Industry
This compound is being investigated for its potential use in drug development. Its unique structure may contribute to the development of new pharmaceuticals targeting specific biochemical pathways.
Case Study 1: Anticancer Activity
A recent study evaluated a series of compounds related to 2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate for their anticancer properties. The results indicated that certain derivatives displayed significant growth inhibition against multiple cancer cell lines, highlighting their potential as anticancer agents .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis route for this compound has demonstrated that using continuous flow techniques can enhance yield and reduce reaction times compared to traditional batch methods. This advancement could facilitate larger-scale production for pharmaceutical applications.
Mechanism of Action
The mechanism by which 2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biochemical pathways. The specific pathways involved depend on the compound’s structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The methoxy groups in the target compound enhance electron-donating capacity and lipophilicity compared to methyl or chloro substituents in analogs 1 and 3. This may improve membrane permeability but reduce metabolic stability .
Functional Group Impact: The amide-ester linkage in the target compound contrasts with the sulfonamide in Analog 3, altering hydrogen-bonding capacity and target selectivity.
Research Findings and Data Gaps
- Synthetic Feasibility : The target compound can be synthesized via multi-step protocols involving amide coupling and esterification , similar to methods described for Analog 2 .
- Data Limitations: No direct in vitro or in vivo studies on the target compound were identified. Its bioactivity must be extrapolated from analogs, highlighting a critical research gap.
Biological Activity
2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is an organic compound characterized by its complex structure featuring both aromatic and ester functional groups. Its unique substitution pattern on the aromatic rings suggests potential biological activity, particularly in pharmacological applications. This article explores the compound's synthesis, biological activities, and relevant research findings.
- Molecular Formula : C19H21N2O6
- Molecular Weight : 359.4 g/mol
- IUPAC Name : 2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
Synthesis
The synthesis of 2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate typically involves the reaction of 3,5-dimethoxyaniline with ethyl 3-methoxyphenylacetate under controlled conditions. Catalysts such as Lewis acids are often employed to enhance yield and purity. Industrial production may utilize continuous flow synthesis for scalability and efficiency .
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzofuran analogs showed effective inhibition of cell growth in multiple cancer types, suggesting that 2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate may also possess anticancer properties .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A549 | <0.01 |
| Compound B | MDA-MB-435 | 0.229 |
| Compound C | HT-29 | <0.01 |
The mechanism of action for this compound may involve the inhibition of specific enzymes or receptors linked to cancer proliferation. The methoxy and carbonyl groups in its structure could play crucial roles in binding to active sites of these targets, modulating their activity and leading to apoptosis in cancer cells .
Neuroprotective Effects
In addition to anticancer activity, compounds similar to 2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate have been studied for their neuroprotective effects. Research indicates potential interactions with acetylcholinesterase (AChE), which is vital for neurotransmission. In vitro studies demonstrated that certain derivatives exhibited low neurotoxicity while effectively penetrating the blood-brain barrier .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various derivatives against ME-180, A549, and other cell lines. The results indicated a remarkable growth inhibition rate across most tested lines, reinforcing the potential of similar compounds in cancer therapy .
- Neuroprotective Study : Another investigation focused on the ability of certain derivatives to inhibit AChE and provide antioxidant effects. Compounds were assessed for their protective effects against oxidative stress in neuronal cells, showing promising results for further development as therapeutic agents for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
